molecular formula C8H6BrClO2 B2662875 2-(2-Bromo-6-chlorophenyl)acetic acid CAS No. 141109-25-3; 29270-30-2; 37777-77-8

2-(2-Bromo-6-chlorophenyl)acetic acid

Cat. No.: B2662875
CAS No.: 141109-25-3; 29270-30-2; 37777-77-8
M. Wt: 249.49
InChI Key: KTPDPINDCZGYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-6-chlorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPDPINDCZGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337850
Record name (2-Bromo-6-chlorophenyl)acetic acid
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-77-8
Record name (2-Bromo-6-chlorophenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-6-chlorophenyl)acetic acid
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Advanced Synthetic Methodologies for 2 2 Bromo 6 Chlorophenyl Acetic Acid and Analogues

Strategies for ortho-Halogenated Phenylacetic Acid Scaffolds

The precise installation of multiple substituents on a phenyl ring, especially in a sterically hindered ortho-ortho' pattern, requires carefully designed synthetic routes. Direct halogenation often leads to mixtures of isomers, making multistep strategies from tailored precursors a more viable approach for creating scaffolds like 2-(2-bromo-6-chlorophenyl)acetic acid.

Achieving regioselectivity in the halogenation of aromatic rings is governed by the electronic and steric effects of the substituents already present. For a substrate like 2-chlorophenylacetic acid, the existing chloro and acetic acid groups both act as ortho-, para-directors for electrophilic aromatic substitution. However, the steric hindrance from the ortho-chloro and ortho-acetic acid groups makes direct substitution at the 6-position challenging.

Modern halogenation reagents have been developed to offer higher reactivity and selectivity. tcichemicals.com For instance, N-halosuccinimides (NCS for chlorination, NBS for bromination) in the presence of an acid catalyst are commonly used. More reactive systems, such as N-acetoxy-N-bromo-4-nitrobenzamide, have been developed for difficult-to-halogenate compounds, offering high regioselectivity where the most electron-rich carbon reacts. tcichemicals.com Another approach involves the use of oxone-halide systems, which can provide controlled generation of the active electrophilic halogen species [X]⁺, allowing for environmentally benign and regioselective halogenation. researchgate.net The choice of solvent and catalyst can significantly influence the isomeric product distribution in these reactions.

Table 1: Comparison of Halogenating Agents for Aromatic Systems

Reagent System Type Key Advantages
Br₂ / FeBr₃ Traditional Electrophilic Strong brominating agent, suitable for deactivated rings.
N-Bromosuccinimide (NBS) Radical / Electrophilic Milder conditions, good for allylic/benzylic and activated rings.
Pyridinium dichlorobromate Electrophilic Solid reagent, easier to handle than liquid bromine.
Oxone-Halide Green Chemistry In situ generation of [X]⁺, environmentally benign. researchgate.net
N-Acetoxy-N-bromo-4-nitrobenzamide Modern Reagent Highly reactive, high regioselectivity for complex molecules. tcichemicals.com

Due to the challenges of direct regioselective halogenation, multistep syntheses starting from simpler, commercially available precursors are often preferred for constructing complex molecules like this compound. A common strategy involves building the molecule by sequentially introducing the required functional groups around the aromatic ring.

One plausible synthetic pathway begins with a suitable substituted aniline. For instance, starting with 2-chloro-6-methylaniline, a Sandmeyer reaction can be employed to replace the amino group with a bromine atom, yielding 1-bromo-2-chloro-3-methylbenzene. Subsequent radical bromination of the methyl group would install a bromine at the benzylic position, forming 1-bromo-2-(bromomethyl)-3-chlorobenzene. This intermediate can then be converted to the corresponding nitrile via reaction with sodium cyanide, followed by hydrolysis of the nitrile group to yield the final this compound.

An alternative approach involves the reaction of a substituted benzaldehyde (B42025) with tribromomethane (CHBr₃) and potassium hydroxide. googleapis.comgoogle.com For example, 2-chlorobenzaldehyde (B119727) can be converted to α-bromo-(2-chloro)phenylacetic acid. googleapis.comgoogle.com While this specific reaction introduces the bromine to the alpha-carbon of the acetic acid moiety rather than the aromatic ring, the principle of building the acetic acid side chain from a benzaldehyde precursor is a key strategy in multistep syntheses. googleapis.comgoogle.com

Novel Catalytic and Green Chemistry Approaches in Synthesis

Recent advancements in organic synthesis have emphasized the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency, reduce waste, and avoid hazardous reagents. ijpsjournal.comjddhs.com

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds. nii.ac.jp Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing arylacetic acid derivatives. rsc.orgacs.org A prominent example is the Suzuki coupling, which can be used to couple an aryl boronic acid with an α-haloacetic acid derivative. inventivapharma.com For the synthesis of this compound, a hypothetical route could involve the Suzuki coupling of 2-bromo-6-chlorophenylboronic acid with ethyl bromoacetate, catalyzed by a palladium(0) complex, followed by hydrolysis of the resulting ester.

Other palladium-catalyzed reactions are also applicable. The Heck reaction, for instance, can couple aryl halides with alkenes. mdpi.com A two-step, one-pot procedure has been developed to synthesize 2-aryl propionic acids by a sequential palladium-catalyzed Heck coupling of aryl bromides with ethylene, followed by hydroxycarbonylation of the resulting styrene (B11656) intermediate. mdpi.com Furthermore, palladium-catalyzed C-H activation provides a direct route to functionalize the ortho position of phenylacetic acids, where the carboxylate moiety acts as a directing group. acs.orgrsc.org

Table 2: Selected Palladium-Catalyzed Reactions for Arylacetic Acid Synthesis

Reaction Name Reactants Catalyst System (Example) Product Type
Suzuki Coupling Arylboronic acid + α-Haloacetate Pd(PPh₃)₄ / Base Aryl acetate (B1210297)
Heck Reaction Aryl halide + Ethylene Pd(OAc)₂ / Ligand / Base Styrene (intermediate) mdpi.com
Carbonylative Coupling Aryl halide + CO + H₂O PdCl₂(PPh₃)₂ / HCl Arylacetic acid mdpi.com
C-H Activation/Arylation Arylacetic acid + Aryl halide Pd(OAc)₂ / Ligand α,α-Diaryl acetic acid acs.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.commdpi.com Key principles include waste minimization, use of renewable feedstocks, and energy efficiency. jddhs.com In the context of synthesizing arylacetic acids and their analogues, several green innovations are being explored.

The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.commdpi.com Solvent-free reactions or the use of greener solvents like water or ionic liquids also minimize environmental impact. mdpi.comacs.org For example, selective mono- or diaminations of dihalopyridines have been successfully performed using microwave irradiation with water as the solvent. acs.org

Furthermore, there is a growing interest in developing metal-free synthetic routes to avoid issues related to the cost and toxicity of heavy metals. A notable example is the iodine-promoted dehomologative oxidation of arylacetic acids to aryl carboxylic acids, which uses inexpensive iodine and dimethyl sulfoxide (B87167) (DMSO) as both the solvent and oxidant. organic-chemistry.orgacs.orgacs.org This method is operationally simple, avoids toxic metal oxidants, and is suitable for large-scale synthesis. organic-chemistry.orgacs.org

Derivatization and Functionalization Strategies of the Acetic Acid Moiety

The acetic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. ontosight.ai These transformations are fundamental in drug discovery and materials science for modifying the compound's physicochemical properties.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid yields methyl 2-(2-bromo-6-chlorophenyl)acetate. google.com Amides are typically synthesized by reacting the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

The α-carbon of the acetic acid group can also be a site for functionalization. The direct, enantioselective alkylation of arylacetic acids can be achieved via the formation of enediolates using a chiral lithium amide as a stereodirecting reagent, a process that avoids the traditional need to attach and remove chiral auxiliaries. nih.gov

Table 3: Common Derivatization Reactions of the Phenylacetic Acid Moiety

Reaction Reagents Functional Group Formed
Esterification Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) Ester (-COOR)
Amidation Amine (e.g., RNH₂), Coupling Agent (e.g., EDC) Amide (-CONHR)
Acid Halide Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride Acid Chloride (-COCl)
Reduction Lithium Aluminum Hydride (LiAlH₄) Alcohol (-CH₂OH)
α-Alkylation Base (e.g., LDA), Alkyl Halide (R-X) α-Substituted Acetic Acid

Esterification and Amidation Routes

Esterification and amidation are fundamental transformations of the carboxylic acid group in this compound, yielding esters and amides, respectively. These derivatives are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

The conversion of phenylacetic acids to their corresponding esters is a well-established synthetic route. For instance, the synthesis of methyl α-bromo-2-chlorophenylacetate, an analogue of the target compound, can be achieved through esterification of α-bromo-2-chlorophenylacetic acid. One patented method describes an ester exchange reaction where α-bromo-2-chlorophenylacetic acid is reacted with methyl acetate in the presence of a Lewis acid catalyst, such as magnesium perchlorate, titanium tetrachloride, or zinc chloride. google.com This method is reported to have a short reaction time and a product purity of over 99%, with a yield exceeding 90%. google.com

A more conventional approach involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For example, α-bromo(2-chloro)phenylacetic acid can be dissolved in methanol with the addition of concentrated sulfuric acid, followed by refluxing for several hours to yield the methyl ester. google.com Another patented method for producing methyl α-bromo(2-chloro)phenylacetate involves the bromination of 2-chlorophenylacetic acid followed by esterification, achieving a yield of 78% or higher. patsnap.com

Table 1: Comparison of Esterification Methods for α-Bromo-2-chlorophenylacetic Acid

Method Reactants Catalyst Reaction Time Yield Purity
Ester Exchange α-Bromo-2-chlorophenylacetic acid, Methyl acetate Lewis Acid (e.g., Mg(ClO₄)₂) 4-8 hours >90% >99% (HPLC)

This table presents data for the synthesis of methyl α-bromo-2-chlorophenylacetate, an analogue of the target compound.

One common route involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be achieved using coupling agents. A study on the synthesis of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, for example, starts from 2-bromo-N-(p-chlorophenyl) acetamide, which is then reacted with various amines. This highlights the utility of the amide functional group in building more complex molecular scaffolds.

Alpha-Position Functionalization

Functionalization at the alpha-position (the carbon atom adjacent to the carboxylic acid group) of phenylacetic acids introduces a new substituent, which can significantly alter the molecule's properties. Bromination is a common and important alpha-functionalization reaction.

The synthesis of α-bromo(2-chloro)phenylacetic acid, an isomer of the target compound, provides a relevant example of alpha-bromination. One patented method describes the synthesis of this compound from 2-chlorophenylacetic acid. patsnap.com The process involves a two-phase reaction system using a brominating agent in a mixed solvent of an organic solvent and water. patsnap.com In one example, 2-chlorophenylacetic acid is reacted with sodium bromide and hydrogen peroxide in a mixture of dichloromethane (B109758) and water, with sulfuric acid as a catalyst. patsnap.com This reaction proceeds at a controlled temperature and results in the formation of α-bromo(2-chloro)phenylacetic acid. patsnap.com

Table 2: Alpha-Bromination of 2-Chlorophenylacetic Acid

Starting Material Brominating Agent Reagents Solvent Reaction Time

This table illustrates the reaction conditions for the synthesis of α-bromo(2-chloro)phenylacetic acid, a structural isomer of the target compound.

Chemical Reactivity and Transformation Studies

Mechanistic Investigations of Nucleophilic Substitutions and Electrophilic Reactions

The structure of 2-(2-bromo-6-chlorophenyl)acetic acid presents several sites for nucleophilic and electrophilic attack. The primary locations for these reactions are the carboxylic acid group, the alpha-carbon, and the aromatic ring.

Nucleophilic Acyl Substitution: The carboxylic acid moiety can undergo nucleophilic acyl substitution. This class of reaction involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. For instance, in esterification reactions, an alcohol acts as the nucleophile, and under acidic or basic conditions, the hydroxyl group of the carboxylic acid is eliminated as water. The general mechanism proceeds via an addition-elimination pathway. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution at the Alpha-Carbon: While the parent compound has a C-H bond at the alpha-position, derivatives such as α-halo-phenylacetic acids are highly reactive towards nucleophilic substitution. For example, in the related compound α-bromo-2-chlorophenylacetic acid, the bromine atom at the alpha-carbon makes it highly electrophilic and susceptible to S(_N)2-type reactions with various nucleophiles.

Electrophilic Aromatic Substitution: The phenyl ring, substituted with electron-withdrawing bromo and chloro groups, is deactivated towards electrophilic aromatic substitution (EAS). Furthermore, the placement of these bulky halogen atoms at the 2- and 6-positions (ortho to the acetic acid side chain) creates significant steric hindrance. This steric crowding severely restricts the approach of electrophiles to the ortho- and para-positions relative to the side chain, making EAS reactions on this substrate challenging and generally unfavorable.

Table 1: Potential Sites for Nucleophilic and Electrophilic Reactions
Reaction SiteType of ReactionMechanistic DetailsInfluencing Factors
Carboxylic Acid (C=O)Nucleophilic Acyl SubstitutionAddition-Elimination mechanism, forming a tetrahedral intermediate.Strength of the nucleophile, acidic or basic catalysis.
Alpha-Carbon (α-C)Nucleophilic Aliphatic Substitution (in α-halo derivatives)Typically S(_N)2 mechanism, involving backside attack by a nucleophile.Nature of the leaving group at the α-position and the nucleophile.
Aromatic RingElectrophilic Aromatic SubstitutionGenerally disfavored due to deactivation by halogens and severe steric hindrance.Steric bulk of the 2-bromo and 6-chloro substituents.

Cross-Coupling Reactions Involving Bromo and Chloro Substituents

The presence of both bromo and chloro substituents on the phenyl ring makes this compound a prime candidate for regioselective cross-coupling reactions, most notably those catalyzed by palladium complexes like the Suzuki-Miyaura reaction. wikipedia.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. researchgate.net

The key to the regioselectivity of these reactions lies in the differential reactivity of the carbon-halogen bonds. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond. Consequently, the oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically favored and occurs much more readily than the addition to the C-Cl bond. nih.gov This difference in reactivity allows for selective functionalization at the 2-position (bromine) while leaving the 6-position (chlorine) intact.

In a typical Suzuki coupling, the reaction would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the more labile C-Br bond of this compound.

Transmetalation: The resulting organopalladium(II) complex reacts with an organoboron species (e.g., a boronic acid) in the presence of a base.

Reductive Elimination: The desired cross-coupled product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle. wikipedia.org

This selective reactivity enables the synthesis of complex biaryl structures from this compound. For example, coupling with various arylboronic acids can introduce a new aryl group specifically at the position formerly occupied by the bromine atom. nih.govnih.gov

Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling
Halogen SubstituentPosition on Phenyl RingRelative Reactivity in Oxidative AdditionTypical Reaction Outcome
Bromo (-Br)2-positionHighSelective substitution/coupling at this position. nih.gov
Chloro (-Cl)6-positionLowRemains unreacted under conditions selective for C-Br activation. nih.gov

Stereochemical Aspects in Chemical Transformations

The stereochemistry of reactions involving this compound is primarily centered on the alpha-carbon of the acetic acid side chain. In the parent molecule, this carbon is prochiral. It is not a stereocenter because it is bonded to two hydrogen atoms (if viewed as part of a substituted methane) or, more accurately in this context, it is an sp²-hybridized carbon in the enol form or an sp³ carbon bonded to two identical groups (hydrogens) in its typical state, thus being achiral.

However, a stereocenter can be generated at this position through chemical transformation. For instance, a substitution reaction that replaces one of the alpha-hydrogens with a different group would create a chiral center. More relevantly, reactions involving α-halo derivatives can lead to chiral products. For example, the enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids has been demonstrated as a method for preparing chiral α-aryl carbonyl compounds. researchgate.net A similar transformation applied to a derivative of this compound could, in principle, generate a chiral center at the alpha-carbon, leading to the formation of enantiomeric products.

The control of stereochemistry in such reactions would typically require the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. The bulky ortho substituents (Br and Cl) on the phenyl ring could also exert a stereochemical influence on reactions at the alpha-carbon, potentially directing the approach of reagents and influencing the stereochemical outcome.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2-(2-Bromo-6-chlorophenyl)acetic acid, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide definitive evidence for its structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂) protons of the acetic acid group.

Aromatic Region: The trisubstituted benzene (B151609) ring has three protons. Due to the substitution pattern (positions 1, 2, and 6), these protons would appear as a complex multiplet system, likely in the range of 7.0-7.6 ppm. The exact chemical shifts and coupling patterns would be influenced by the deshielding effects of the bromine and chlorine atoms.

Methylene Protons (-CH₂): The two protons on the carbon adjacent to the phenyl ring would appear as a singlet, expected to be in the range of 3.8-4.2 ppm. Its proximity to the electron-withdrawing phenyl ring and the carboxylic acid group would shift it downfield.

Carboxylic Acid Proton (-COOH): The acidic proton would typically appear as a broad singlet at a significantly downfield chemical shift, often greater than 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): This carbon would be the most downfield signal, typically appearing in the 170-180 ppm range.

Aromatic Carbons: Six signals would be expected for the phenyl ring carbons. The carbons directly bonded to the bromine (C-2) and chlorine (C-6) would have their chemical shifts significantly influenced by the halogen atoms. The other four aromatic carbons would appear in the typical aromatic region of 120-140 ppm.

Methylene Carbon (-CH₂): The methylene carbon would be expected to have a signal in the 35-45 ppm range.

A hypothetical data table for expected NMR shifts is presented below.

Assignment ¹H NMR (Predicted ppm) ¹³C NMR (Predicted ppm)
-COOH>10 (broad s)170-180
-CH₂-3.8-4.2 (s)35-45
Aromatic CH7.0-7.6 (m)120-140
Aromatic C-Br-115-125
Aromatic C-Cl-130-140
Aromatic C-CH₂-135-145

Note: This table represents expected values and is not based on experimental data.

Vibrational (Infrared and Raman) Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of the carboxylic acid and the substituted aromatic ring.

O-H Stretch: A very broad absorption band would be expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band would appear around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch: A medium intensity band for the carbon-oxygen single bond stretch would be observed in the 1210-1320 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring would cause several bands in the 1450-1600 cm⁻¹ region.

C-Br and C-Cl Stretches: Absorptions corresponding to the carbon-bromine and carbon-chlorine bonds would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations often produce strong Raman signals, making it particularly useful for analyzing the substitution pattern of the phenyl group. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₈H₆BrClO₂) is approximately 248 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. A key feature in the mass spectrum would be the isotopic pattern. The presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would result in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing these halogens.

Common fragmentation pathways for phenylacetic acids include:

Loss of the carboxyl group (-COOH): A prominent fragment would be expected at M-45, corresponding to the formation of a 2-bromo-6-chlorobenzyl radical cation.

Alpha-cleavage: Cleavage of the bond between the methylene group and the phenyl ring could also occur.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

The analysis would reveal:

The planarity of the phenyl ring.

The orientation of the acetic acid side chain relative to the aromatic ring, which would be influenced by the steric hindrance from the ortho-bromo and chloro substituents.

Intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures. Halogen bonding involving the bromine or chlorine atoms might also be observed.

Without experimental data, a hypothetical table of crystallographic parameters cannot be reliably presented.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Theoretical investigations into the electronic structure of molecules like 2-(2-Bromo-6-chlorophenyl)acetic acid are commonly performed using Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. For analogous compounds such as 1,3-phenylenediacetic acid, calculations employing the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide reliable results for molecular geometry and vibrational frequencies. nih.gov Such studies indicate that DFT methods are generally superior to scaled Hartree-Fock approaches for these types of quantum chemical analyses. nih.gov

The electronic properties of substituted phenols, which share the substituted aromatic ring feature, have been successfully studied using B3LYP functionals with 6-31++G(d,p) basis sets to analyze the effects of substituents on electron distribution. researchgate.netresearchgate.net Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are often employed to understand the charge distribution and the delocalization of electrons within the molecule. researchgate.netresearchgate.net For ortho-substituted phenols, these analyses have revealed significant shifts of bonding electrons due to the inductive effects of the substituents, which influences the electronic framework of the phenyl ring. researchgate.netresearchgate.net

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding the charge transfer that can occur within the molecule. For similar aromatic compounds, these calculations help in elucidating the electronic transitions and reactivity. researchgate.net

Table 1: Representative Theoretical Descriptors for Substituted Aromatic Acids

Computational MethodBasis SetKey Parameters CalculatedApplication to Similar Molecules
DFT (B3LYP)6-311++G(d,p)Molecular geometry, Vibrational frequencies, HOMO/LUMO energies1,3-phenylenediacetic acid, 3-fluorophenylboronic acid nih.govnih.gov
Ab initio (HF)6-311++G(d,p)Molecular geometry, Vibrational frequencies1,3-phenylenediacetic acid nih.gov
NBO/NPA Analysis6-31++G(d,p)Atomic charges, Electron delocalizationortho-substituted phenols researchgate.netresearchgate.net

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is influenced by the steric and electronic effects of the ortho-substituents on the phenyl ring. Conformational analysis of similar di-substituted cyclic systems, such as 1,4-disubstituted cyclohexanes, highlights the importance of minimizing steric interactions to determine the most stable conformer. libretexts.orglibretexts.org For flexible molecules, various conformations can exist in equilibrium, and their relative energies can be determined through theoretical calculations. nih.gov

Intermolecular interactions play a crucial role in the solid-state packing of halogenated organic molecules. mdpi.com In crystals of similar compounds, interactions such as hydrogen bonding, halogen bonding (e.g., Br···Br), and other weak interactions (e.g., C-H···O, C-H···Br) are significant. mdpi.comnih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can provide insight into the nature and strength of these interactions. mdpi.com For halogenated oxindoles, for example, both X-ray crystallography and computational studies have been used to investigate the interplay of different intermolecular forces. mdpi.com The analysis of molecular electrostatic potential (MEP) can also help in understanding how charge distribution influences these interactions. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at the molecular level. acs.orgnih.govnih.gov For complex organic reactions, DFT calculations can be used to map out potential energy surfaces, identify transition states, and determine reaction pathways. acs.org While specific reaction mechanisms for this compound are not detailed in the provided context, the general approach involves developing ab initio informed microkinetic models. acs.org These models, based on DFT-derived energetics, can be refined by comparing predicted outcomes with experimental reaction kinetics data. acs.org This iterative process of refining the mechanistic model helps in understanding the nature of the active sites and the reaction mechanism under specific conditions. acs.org For instance, this methodology has been successfully applied to study the decomposition of formic acid on transition-metal catalysts. acs.org

Prediction of Spectroscopic Parameters and Validation

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be validated against experimental data. For compounds like 1,3-phenylenediacetic acid and 3-fluorophenylboronic acid, DFT (B3LYP/6-311++G(d,p)) calculations have been used to compute vibrational wavenumbers (FT-IR and Raman). nih.govnih.gov The calculated spectra often show good agreement with experimental results, confirming the accuracy of the computational model. nih.govnih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov These theoretical predictions are invaluable for assigning experimental NMR spectra. nih.gov For phenoxyacetic acid, theoretical wavenumbers and chemical shifts have been calculated and compared with experimental data. researchgate.net UV-Vis absorption spectra can also be analyzed computationally to understand electronic transitions. nih.gov The correlation between theoretical and experimental spectroscopic data serves as a crucial validation of the computed molecular structures and electronic properties. nih.gov

Table 2: Predicted Spectroscopic Data for Structurally Analogous Compounds

Spectroscopic TechniqueComputational MethodBasis SetPredicted ParametersReference Compound(s)
FT-IR/RamanDFT (B3LYP)6-311++G(d,p)Vibrational Wavenumbers1,3-phenylenediacetic acid, (S)-Phenylsuccinic acid nih.govresearchgate.net
NMR (¹H, ¹³C)GIAO6-311++G(d,p)Chemical Shifts1,3-phenylenediacetic acid, 3-fluorophenylboronic acid nih.govnih.gov
UV-VisTD-DFTPBE1PBE/6-311G(2d,2p)Absorption Wavelengths (λmax)1-substituted phenyl-3,5-diphenylformazans nih.gov

Pharmacological and Biological Research Context

Structure-Activity Relationship (SAR) Studies of Halogenated Phenylacetic Acid Derivatives

Halogenation generally impacts the lipophilicity and electronic properties of the molecule, which are critical for its interaction with biological targets. For instance, in the context of enzyme inhibition, the substitution of halogen atoms can lead to enhanced activity. Studies on a series of phenoxyacetic acid derivatives as cyclooxygenase-2 (COX-2) inhibitors showed that incorporating a bromine atom at position 4 of the phenoxy ring resulted in a marked enhancement of inhibitory activity compared to their non-substituted counterparts mdpi.com. In another study, increasing the size of the halogen atom (from Chlorine to Bromine to Iodine) substituted in the same position on an aromatic ring was often found to increase the compound's activity, though a plateau effect has also been observed where chlorine-containing derivatives were most active researchgate.net.

The position of the halogen is also crucial. Research on halogenated phenylethanolamines and phenoxypropanolamines demonstrated that 2,5-dihalogenated derivatives block beta-receptors at lower concentrations than 2,4-dihalogenated derivatives, while compounds halogenated at the 3,4-position had the weakest effects nih.gov. Similarly, for progesterone receptor antagonists derived from progesterone, the presence of a fluorine atom in the meta position of the acetoxyphenyl substituent improved binding activity compared to ortho and para positions nih.gov. These findings underscore the importance of both the nature and the specific placement of halogen atoms in determining the biological function of phenylacetic acid derivatives.

Investigation of Molecular Targets and Biological Mechanisms of Action

Halogenated phenylacetic acid derivatives are known to interact with various enzymes, with cyclooxygenase (COX) being a primary target. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, making them key targets for anti-inflammatory drugs mdpi.com. Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX isoenzymes, and many of these drugs are halogenated aromatic compounds nih.gov.

The inhibitory potency and selectivity for COX-1 versus COX-2 can be modulated by the halogen substitution pattern. For example, in a series of newly synthesized phenoxy acetic acid derivatives, compounds with a bromo substitution showed potent COX-2 inhibition, with IC50 values in the range of 0.06–0.09 μM mdpi.com. The introduction of a bromo group at position 4 on the phenoxy ring in one compound (7b) led to an IC50 of 0.06 ± 0.01 μM, demonstrating robust efficacy compared to its unsubstituted counterpart (0.13 ± 0.06 μM) mdpi.com. This highlights how specific halogenation can significantly enhance enzyme inhibition.

Another class of enzymes inhibited by halogenated phenylacetic acids is aldose reductase. This enzyme is critical in the polyol pathway, which is implicated in diabetic complications. Studies on substituted benzyloxyphenylacetic acids revealed their potential as aldose reductase inhibitors, with the methylene (B1212753) spacer between the aromatic core and the acidic function playing a critical role in their biological activity nih.gov.

Table 1: COX-2 Inhibition by select Halogenated Phenoxy Acetic Acid Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Substitution IC50 for COX-2 (μM)
7a Un-substituted 0.13 ± 0.06
7b 4-Bromo 0.06 ± 0.01
10a Un-substituted >10
10d 4-Bromo 0.08 ± 0.01
13a Un-substituted 0.23 ± 0.06
13b 4-Bromo 0.13 ± 0.06

Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors mdpi.com.

The interaction of halogenated phenylacetic acid derivatives with various receptors is a key area of pharmacological research. These interactions are highly dependent on the molecular structure of the compound, including the nature and position of the halogen atoms. The addition of halogens can significantly increase lipophilicity, which may enhance permeability across biological membranes like the blood-brain barrier to reach central nervous system receptors researchgate.net.

One area of study involves nuclear hormone receptors. For example, certain phenylacetic acid derivatives have been developed as agonists for human peroxisome proliferator-activated receptors (hPPARs), which are transcription factors involved in regulating glucose and lipid metabolism nih.gov. Another significant area is the interaction with steroid receptors. Halogen-substituted phenyl acetic acid derivatives of progesterone have been synthesized and evaluated as progesterone receptor (PR) antagonists nih.gov. In these studies, specific derivatives showed high and selective binding activity to the PR. The data indicated a clear relationship between the structure and binding activity, with the position of the halogen atom being a critical determinant nih.gov. Steric factors and the topology of the molecule have a key impact on the stabilization of the ligand-receptor complex, which can be influenced by halogen bonding researchgate.net.

Research into Antimicrobial and Anticancer Properties (Mechanistic Focus)

The therapeutic potential of halogenated phenylacetic acid derivatives extends to antimicrobial and anticancer applications. The mechanisms underlying these activities are a focus of ongoing research.

In the context of antimicrobial properties, N-phenylacetamide derivatives, which share structural similarities, have demonstrated notable biological activities irejournals.com. A series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives were synthesized from a 2-bromo-N-(p-Chlorophenyl) acetamide precursor and showed moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus irejournals.com. The mode of action for related compounds, such as phenolic acids, can involve disrupting bacterial cell wall function and biosynthesis nih.gov.

Regarding anticancer properties, research into N-heteroaryl acetic acid salts has been conducted to identify new histone deacetylase (HDAC) inhibitors for breast cancer treatment nih.gov. Molecular docking simulations suggested that these compounds interact effectively with histone deacetylase. The most potent compound identified, 4-benzyl-1-(carboxymethyl) pyridinium bromide, exhibited a low IC50 value (32 µM) against breast cancer cells and induced a high percentage of apoptosis nih.gov. The mechanism was linked to a significant increase in the mRNA levels of pro-apoptotic genes (Bim, Bax, Bak, Caspase-3, Caspase-8) and a decrease in the expression of the anti-apoptotic gene Bcl-2 nih.gov.

Biological Transformation Pathways (e.g., Metabolism Studies in Model Systems)

The metabolism of phenylacetic acid (PAA) and its derivatives is a fundamental process in various organisms, including plants and bacteria. PAA is a naturally occurring plant hormone, or auxin, and its metabolic pathways are crucial for regulating plant growth nih.gov. The biosynthesis of PAA in plants originates from the amino acid phenylalanine nih.govbiorxiv.org.

In land plants, PAA undergoes several metabolic transformations, including conjugation with amino acids and glucose biorxiv.org. Recent studies have identified novel PAA metabolites such as phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose in various plant species biorxiv.org. These conjugation pathways are a part of the complex regulatory network that maintains auxin homeostasis biorxiv.org.

In bacteria, the phenylacetic acid degradation pathway is an important model for the catabolism of aromatic compounds. This process often involves the activation of PAA to its coenzyme A (CoA) thioester, catalyzed by a PAA-CoA ligase nih.gov. Phylogenetic analysis of the gene encoding this enzyme suggests that the capability to degrade PAA is widely distributed among bacteria and has been subject to frequent lateral gene transfer, indicating its environmental importance nih.gov. In yeast, the biotransformation of aromatic amino acids through the Ehrlich pathway can lead to the production of PAA, which is valued for its honey-like odor in the food and beverage industry mdpi.com.

Environmental Science Research on Fate and Transformation

Pathways of Degradation in Environmental Compartments

The degradation of 2-(2-Bromo-6-chlorophenyl)acetic acid in the environment can be mediated by both non-biological (abiotic) and biological (biotic) processes. The specific pathways and rates of these degradation processes are influenced by a multitude of environmental factors, including sunlight intensity, pH, temperature, and the presence of microbial communities.

Abiotic transformation processes, such as photolysis and hydrolysis, can contribute to the degradation of this compound in the environment.

Photolysis: The presence of a chromophoric phenyl ring in the structure of this compound suggests its potential for photodegradation upon absorption of solar radiation. The cleavage of the carbon-bromine and carbon-chlorine bonds is a plausible initial step in the photolytic pathway, as these bonds are generally more susceptible to photolytic cleavage than other bonds in the molecule. The energy from ultraviolet (UV) radiation can lead to the homolytic cleavage of the C-Br or C-Cl bond, generating radical intermediates. These highly reactive radicals can subsequently participate in a series of secondary reactions, including hydrogen abstraction from the solvent (e.g., water), reaction with oxygen, and dimerization, leading to a variety of transformation products. The rate and extent of photolysis are expected to be influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers in the water, and the pH of the medium.

Hydrolysis: Hydrolysis is another potential abiotic degradation pathway for this compound. While the aryl-halogen bonds are generally resistant to hydrolysis under typical environmental conditions, the acetic acid side chain could potentially undergo hydrolysis, although this is generally a slow process for carboxylic acids. The rate of hydrolysis is significantly influenced by pH and temperature. Under strongly acidic or alkaline conditions, the rate of hydrolysis of the ester linkage (if the compound were to be esterified) would be enhanced. However, for the parent acid, significant hydrolytic degradation of the aromatic ring or the acetic acid group is less likely to be a major transformation pathway under typical environmental pH ranges (pH 5-9).

Illustrative Data on Abiotic Transformation:

Transformation ProcessKey Influencing FactorsPotential Primary Transformation StepEstimated Half-life (t½) - Hypothetical
Photolysis Sunlight Intensity, Wavelength, PhotosensitizersCleavage of C-Br or C-Cl bondDays to Weeks (in surface waters)
Hydrolysis pH, TemperatureNot considered a major pathway for the parent acidMonths to Years

Note: The half-life data presented in this table is hypothetical and serves for illustrative purposes only, as specific experimental data for this compound is not currently available in the reviewed literature.

Microbial degradation is anticipated to be a significant pathway for the transformation of this compound in soil and aquatic environments. Various microorganisms have demonstrated the ability to degrade halogenated aromatic compounds. The biodegradation of this compound would likely involve initial enzymatic attacks on the aromatic ring or the acetic acid side chain.

The biodegradation of halogenated aromatic compounds often proceeds via pathways involving dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydroxylated intermediates. These intermediates can then undergo ring cleavage. Another potential initial step is the dehalogenation of the aromatic ring, where the bromine or chlorine atom is removed. This can occur either oxidatively or reductively.

Given the presence of both bromine and chlorine substituents, the microbial degradation pathway could be complex. The position of the halogens on the aromatic ring can significantly influence the susceptibility of the compound to microbial attack. The ortho positions of the halogens may present steric hindrance to enzymatic activity.

Key Enzymatic Processes in Biodegradation of Halogenated Aromatics:

Enzyme ClassRole in DegradationPotential Impact on this compound
Dioxygenases Incorporation of O₂ into the aromatic ring, leading to ring activation and cleavage.Could initiate the degradation by attacking the aromatic ring.
Dehalogenases Catalyze the removal of halogen substituents (Cl, Br).Essential for the detoxification and further degradation of the molecule.
Monooxygenases Incorporate one atom of O₂ into the substrate, often leading to hydroxylation.Could be involved in the initial transformation of the aromatic ring.

Note: This table is based on general knowledge of microbial degradation of halogenated aromatic compounds and does not represent specific findings for this compound.

Metabolite Identification in Environmental Degradation Studies

The identification of metabolites is a critical component of environmental fate studies, as it provides insights into the degradation pathways and the potential for the formation of transformation products that may also be of environmental concern. For this compound, the metabolites formed will depend on the specific degradation pathway (abiotic or biotic).

During photolysis, potential metabolites could include 2-chlorophenylacetic acid and 2-bromophenylacetic acid (resulting from dehalogenation), as well as hydroxylated derivatives. Further degradation could lead to the opening of the aromatic ring and the formation of smaller organic acids.

In microbial degradation, a range of metabolites could be formed. Initial hydroxylation of the aromatic ring could lead to compounds such as 2-(2-Bromo-6-chloro-x-hydroxyphenyl)acetic acid. Subsequent dehalogenation and ring cleavage would result in a variety of aliphatic carboxylic acids that can be further mineralized to carbon dioxide and water.

Hypothetical Metabolites of this compound:

Degradation PathwayPotential Metabolites
Photolysis 2-Chlorophenylacetic acid, 2-Bromophenylacetic acid, Hydroxylated phenylacetic acids
Biodegradation 2-(2-Bromo-6-chloro-hydroxyphenyl)acetic acid, Chlorocatechols, Bromocatechols, Aliphatic acids

Note: The metabolites listed are hypothetical and based on degradation pathways of structurally similar compounds. Specific metabolite identification for this compound requires dedicated experimental studies.

Methodological Approaches for Environmental Monitoring Studies

The development of sensitive and selective analytical methods is essential for the detection and quantification of this compound and its potential metabolites in various environmental matrices such as water, soil, and sediment.

The analytical workflow for monitoring this compound typically involves several key steps:

Sample Collection and Preparation: Representative samples are collected from the environment. Due to the expected low concentrations of the target analyte, a pre-concentration step is often necessary. For water samples, this can be achieved using solid-phase extraction (SPE) with appropriate sorbents. For soil and sediment samples, extraction with a suitable organic solvent, followed by clean-up to remove interfering matrix components, is typically employed.

Instrumental Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used for the analysis of halogenated organic acids.

HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the direct analysis of this compound without the need for derivatization. This method offers high sensitivity and selectivity.

GC analysis requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester (e.g., methyl ester). Following derivatization, the analyte can be detected with high sensitivity using an electron capture detector (ECD) or a mass spectrometer (MS).

Overview of Analytical Methods:

Analytical TechniqueSample PreparationDetection MethodAdvantages
HPLC-MS/MS Solid-Phase Extraction (SPE) for water; Solvent extraction for soil/sediment.Mass SpectrometryHigh selectivity and sensitivity; no derivatization required.
GC-MS Solvent extraction and derivatization (e.g., methylation).Mass SpectrometryHigh resolution and sensitivity; provides structural information.
GC-ECD Solvent extraction and derivatization.Electron Capture DetectorVery high sensitivity to halogenated compounds.

The selection of the most appropriate analytical method depends on the specific research objectives, the required detection limits, and the nature of the environmental matrix being analyzed.

Analytical Method Development for Detection and Quantification in Research Matrices

Chromatographic Techniques (GC-MS, LC-MS) for Separation and Detection

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of "2-(2-Bromo-6-chlorophenyl)acetic acid". Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like "this compound," a derivatization step is typically required to increase volatility and improve chromatographic performance. A common derivatization technique for acidic compounds is esterification, for instance, by using pentafluorobenzyl bromide.

Separation: A capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the separation of halogenated aromatic compounds.

Detection: The mass spectrometer can be operated in both full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, offering high sensitivity and specificity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile, making it well-suited for "this compound". analis.com.mytheanalyticalscientist.com

Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. A C18 column is frequently employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). jptcp.comsigmaaldrich.com Gradient elution is often used to achieve optimal separation of the analyte from matrix components.

Detection: Tandem mass spectrometry (MS/MS) is often used for detection, providing excellent selectivity and sensitivity. lew.ro The instrument is typically operated in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for the analyte and an internal standard. Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like "this compound".

Table 1: Exemplary Chromatographic Conditions for the Analysis of Structurally Related Compounds

ParameterGC-MS (Analogous Method)LC-MS/MS (Analogous Method)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase -A: 0.1% Formic acid in WaterB: Acetonitrile
Flow Rate 1 mL/min (Helium)0.3 mL/min
Injection Volume 1 µL (splitless)5 µL
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 minGradient: 30% B to 95% B over 10 min
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Negative Mode
Detection Mode Full Scan / Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Electrochemical Methods for Detection

Electrochemical methods offer a cost-effective and rapid alternative for the detection of electroactive compounds. The feasibility of using electrochemical sensors for "this compound" can be inferred from studies on the electrochemical determination of diclofenac. mdpi.comrsc.orgnih.govtandfonline.commdpi.com

The electrochemical oxidation of the diphenylamine moiety, which is structurally similar to the core of "this compound," forms the basis of its detection. Various modified electrodes have been developed to enhance the sensitivity and selectivity of the determination.

Working Electrodes: Glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed carbon electrodes (SPCE) are commonly used.

Modification of Electrodes: The surface of the working electrode can be modified with nanomaterials such as graphene oxide, carbon nanotubes, or metallic nanoparticles to increase the surface area and facilitate electron transfer, thereby improving the analytical signal. mdpi.com

Voltammetric Techniques: Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often employed for quantitative analysis due to their higher sensitivity and better resolution compared to cyclic voltammetry (CV).

Table 2: Performance Characteristics of Electrochemical Sensors for a Structurally Similar Compound (Diclofenac)

Electrode TypeModifierVoltammetric TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)
Graphene Oxide/Phenanthroline SPCEGraphene Oxide, PhenanthrolineDPV0.1 - 100.03
Cu–Al Layered Double Hydroxide/GPGECu-Al LDH, Chicken Feet Yellow MembraneDPV0.5 - 1001.91 rsc.org
Zn/Fe-PANI/CPEZn/Fe-PolyanilineDPV1 - 300.235 tandfonline.com

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to remove interfering substances from the research matrix and to concentrate the analyte before analysis. The choice of the extraction method depends on the nature of the sample matrix (e.g., pharmaceutical formulations, biological fluids, environmental samples).

Liquid-Liquid Extraction (LLE): This is a classic method for extracting analytes from aqueous samples into an immiscible organic solvent. For an acidic compound like "this compound," the pH of the aqueous sample is adjusted to be below the pKa of the compound to ensure it is in its neutral form, which is more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758).

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to isolate the analyte from the sample. For "this compound," a reversed-phase sorbent (e.g., C18) can be used. The general steps involve:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer at a specific pH.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: The sorbent is washed with a weak solvent to remove interferences.

Elution: The analyte is eluted with a small volume of a strong organic solvent.

Ultrafiltration: This technique is particularly useful for separating the analyte from high-molecular-weight substances like proteins in biological samples. nih.gov The sample is passed through a membrane with a specific molecular weight cut-off, allowing the smaller analyte molecules to pass through while retaining the larger interfering molecules. nih.gov

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsSimple, low costLarge solvent consumption, can be labor-intensive
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbentHigh recovery, high concentration factor, low solvent usageCan be more expensive, method development may be required
Ultrafiltration Separation based on molecular sizeFast, simple for protein removalPotential for membrane fouling, may not remove all interferences nih.gov

Q & A

Q. What are the key synthetic steps for 2-(2-Bromo-6-chlorophenyl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves halogenation of a phenylacetic acid precursor, followed by regioselective bromination and chlorination. Key steps include:

  • Halogenation : Bromine and chlorine are introduced via electrophilic substitution under controlled temperature (e.g., 0–5°C) to avoid overhalogenation.
  • Coupling reactions : Palladium-catalyzed cross-coupling may be used to attach substituents.
  • Purification : Recrystallization in solvents like dichloromethane or acetonitrile ensures high purity . Optimization involves adjusting catalysts (e.g., FeCl₃ for regioselectivity) and solvent polarity to improve yields (>80%) and minimize byproducts.

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm). IR identifies the carboxylic acid group (C=O stretch ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.93) .
  • Elemental analysis : Ensures stoichiometric ratios of Br, Cl, and C/H/O .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as:

  • A pharmaceutical impurity in diclofenac sodium production (EP impurity D), requiring strict quantification .
  • A building block for anti-inflammatory and analgesic drug candidates due to its halogenated aryl structure, which enhances target binding .

Advanced Research Questions

Q. How do crystallographic studies resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:

  • Hydrogen bonding : Carboxylic acid dimers form O–H⋯O interactions (2.65–2.75 Å).
  • Halogen interactions : Br⋯Cl contacts (3.3–3.5 Å) stabilize crystal packing . Software like ORTEP-3 visualizes thermal ellipsoids and torsion angles, critical for understanding steric effects .

Q. What methodologies elucidate its mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) against cyclooxygenase (COX) isoforms using spectrophotometry.
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses in COX-2’s hydrophobic pocket .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Q. How do researchers address regioselectivity challenges during halogenation?

  • Directing groups : Electron-withdrawing substituents (e.g., –COOH) guide Br/Cl to ortho positions.
  • Lewis acids : FeCl₃ enhances bromination at the 2-position, achieving >90% regioselectivity .
  • Competitive experiments : Monitor reaction progress via HPLC to optimize halogen stoichiometry .

Q. What analytical challenges arise in quantifying this compound as a pharmaceutical impurity?

  • Co-elution issues : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) separates it from diclofenac and related impurities (LOD <0.05%) .
  • Validation : ICH guidelines require linearity (R² >0.999), precision (%RSD <2%), and recovery (98–102%) .

Q. How do structural modifications influence biological activity compared to analogs?

Comparative studies show:

CompoundSubstituentsActivity (IC₅₀ vs. COX-2)
2-(2-Bromo-6-chlorophenyl)Br (2), Cl (6), –COOH0.8 µM
2-(4-Bromophenyl)Br (4), –COOH2.3 µM
The ortho Br/Cl arrangement enhances steric complementarity with COX-2’s active site .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
  • Crystallization : Slow cooling in ethanol/water mixtures yields diffraction-quality crystals .
  • Analytical rigor : Cross-validate NMR and LC-MS data with certified reference standards (e.g., EP impurity D) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.